Peroxide, acetyl (octadecyloxy)carbonyl
Description
Contemporary Relevance of Organic Peroxides in Chemical Sciences
Organic peroxides are a versatile and critical class of chemicals in modern science and industry, primarily due to their characteristic peroxide functional group (R-O-O-R'). wikipedia.org The inherent weakness of the oxygen-oxygen bond allows for its easy cleavage (homolysis) to produce highly reactive free radicals. wikipedia.org This property makes them indispensable in several key areas:
Polymer Industry: The most significant application of organic peroxides is as initiators for free-radical polymerization. chemojo.comglobal-talke.com They are essential in the manufacturing of a wide range of polymers, including low-density polyethylene (B3416737) (LDPE), polystyrene (PS), polyvinyl chloride (PVC), and various acrylic resins. wikipedia.orgchemicalsafetyfacts.org The decomposition of the peroxide kicks off the chain reaction that links small monomer molecules into long polymer chains. allhdi.com They are also used to modify existing polymers through processes like cross-linking, which enhances properties such as mechanical strength, thermal stability, and elasticity in materials like rubber and elastomers. chemojo.comperoxide.cn
Organic Synthesis: In the realm of fine chemical and pharmaceutical synthesis, organic peroxides serve as powerful and efficient oxidizing agents. global-talke.comperoxide.cn They can be used for various transformations, including oxidation and hydroxylation reactions. peroxide.cn A key advantage is their potential to act as "green" or environmentally friendly oxidants, offering an alternative to more toxic or hazardous traditional reagents. peroxide.cn Diacyl peroxides, in particular, are valued as sources of aryl and alkyl radicals for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org
Materials Science: Beyond polymerization, organic peroxides are crucial for creating advanced composite materials. thousandscomposite.comearthandpartners.com They are used as curing agents for unsaturated polyester (B1180765) resins, which are fundamental components of fiberglass composites, adhesives, and coatings. chemojo.com This curing process creates a durable, cross-linked network, providing structural integrity and chemical resistance. chemojo.com
Health and Sanitation: Certain organic peroxide formulations are utilized for their ability to destroy microorganisms, finding use as disinfectants and for sterilizing medical equipment. chemojo.comglobal-talke.comchemicalsafetyfacts.org
The continuous development of new peroxide formulations supports innovation in materials science and promotes more sustainable and efficient industrial processes. earthandpartners.com
Strategic Importance of Peroxide, acetyl (octadecyloxy)carbonyl in Specialized Research Domains
While extensive, publicly documented research specifically detailing the high-impact applications of this compound is limited, its strategic importance can be inferred from its distinct molecular structure. As a diacyl peroxide, its primary function is to serve as a source of free radicals upon decomposition. rsc.org The key feature that distinguishes it is the long C18 "(octadecyloxy)carbonyl" chain.
This long, nonpolar alkyl chain imparts significant lipophilicity (oil-solubility) to the molecule. This characteristic is strategically valuable in specialized research and industrial domains, particularly in polymer science:
Enhanced Polymer Compatibility: In the polymerization of nonpolar monomers like ethylene (B1197577) or propylene, achieving a homogeneous reaction mixture is crucial for producing polymers with consistent properties. An initiator with a long alkyl chain, such as this compound, would have excellent solubility and dispersibility in such nonpolar media. This improved compatibility can lead to more efficient initiation and better control over the polymerization process.
Surface Modification and Grafting: The long chain can act as an anchor, making this peroxide useful for modifying polymer surfaces or for grafting polymer chains onto substrates. When used in reactive extrusion, such peroxides can promote the formation of long-chain branches in polymers like polypropylene (B1209903), which can significantly alter the material's processing characteristics and mechanical properties. mdpi.com
Specialty Resins and Coatings: In the formulation of specialty coatings or resins that are based on nonpolar or long-chain organic molecules, this peroxide can serve as an effective curing or cross-linking agent, ensuring it is well-integrated into the material's matrix before decomposition.
Therefore, the strategic value of this compound lies in its role as a specialized initiator, designed for applications where solubility and compatibility within a nonpolar, hydrocarbon-rich environment are paramount.
Methodological Approaches to Studying Complex Organic Peroxides
The study of complex organic peroxides like this compound requires a suite of analytical and methodological approaches to characterize their structure, quantify their presence, and understand their reactive behavior.
Quantification and Detection: The most traditional and widely used technique for the quantitative analysis of peroxides is iodometric titration . acs.org This method relies on the ability of the peroxide to oxidize iodide ions to iodine, which is then titrated with a standard thiosulfate (B1220275) solution. wikipedia.org While reliable, this method can sometimes be affected by by-products from the peroxide's synthesis. google.com For more sensitive or specific measurements, spectrophotometric methods are employed. A common approach is the iodine-starch reaction, where the iodine produced by the oxidation of potassium iodide reacts with starch to form a deep-blue colored complex that can be quantified. wikipedia.orgencyclopedia.pub Modern techniques like High-Performance Liquid Chromatography (HPLC) offer high accuracy and the ability to separate the peroxide from impurities before quantification, overcoming some of the limitations of iodometry. google.com
Kinetic and Decomposition Studies: Understanding the rate and mechanism of decomposition is critical, as this dictates the peroxide's utility as a radical initiator. The thermal decomposition kinetics can be investigated by monitoring the disappearance of the peroxide or the formation of products over time at various temperatures. acs.orgnih.gov Techniques such as Differential Scanning Calorimetry (DSC) are used to study the thermal properties, determining the temperatures at which decomposition occurs and the amount of heat released. mdpi.com These kinetic studies are essential for establishing safe handling temperatures and for optimizing polymerization processes. polymtl.catue.nl
Structural and Mechanistic Analysis: The precise molecular structure and the radicals formed upon decomposition are elucidated using a combination of spectroscopic and spectrometric methods. While basic structural information is confirmed through standard chemical analysis, advanced techniques provide deeper insight. For instance, Electron Spin Resonance (ESR) spectroscopy can be used to detect and characterize the transient free radicals generated during decomposition. Mechanistic pathways are often explored through detailed kinetic studies under various conditions (e.g., in different solvents) to understand how the molecule breaks apart and initiates subsequent reactions. acs.orgnih.gov
| Table 2: General Methodologies for Characterizing Organic Peroxides | ||
|---|---|---|
| Methodology | Purpose | Key Features/Principles |
| Iodometric Titration | Quantitative analysis of active oxygen content | Peroxide oxidizes potassium iodide to iodine, which is then titrated. wikipedia.orgacs.org |
| Spectrophotometry | Qualitative detection and quantitative analysis | Based on color-forming reactions, such as the iodine-starch test. wikipedia.org |
| High-Performance Liquid Chromatography (HPLC) | Accurate quantification and purity analysis | Separates the peroxide from impurities and by-products before detection. google.com |
| Differential Scanning Calorimetry (DSC) | Studying thermal stability and decomposition | Measures heat flow associated with thermal transitions as a function of temperature. mdpi.com |
| Kinetic Analysis | Determining reaction rates and decomposition mechanisms | Monitors reactant/product concentration over time at controlled temperatures. acs.orgnih.gov |
| Electron Spin Resonance (ESR) Spectroscopy | Detection and identification of free radical intermediates | A magnetic resonance technique specific to species with unpaired electrons. |
Properties
CAS No. |
64781-03-9 |
|---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
octadecoxycarbonyl ethaneperoxoate |
InChI |
InChI=1S/C21H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)26-25-20(2)22/h3-19H2,1-2H3 |
InChI Key |
SPOYUJMXGZRQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)OOC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Peroxide, Acetyl Octadecyloxy Carbonyl
Established Synthetic Pathways and Chemical Transformations
The most probable synthetic routes to Peroxide, acetyl (octadecyloxy)carbonyl involve the reaction of an acetyl precursor with an (octadecyloxy)carbonyl precursor, or vice-versa, in the presence of a peroxide source. One plausible pathway is the reaction of octadecyl chloroformate with peracetic acid. Another route could involve the reaction of acetyl chloride or acetic anhydride (B1165640) with a hypothetical (octadecyloxy)carbonyl hydroperoxide. The former approach is generally more common for preparing unsymmetrical diacyl peroxides.
A general reaction scheme can be depicted as follows:
Route A: Via Acyl Chloride and Peroxyacid
Precursor 1: Acetyl chloride (CH₃COCl)
Precursor 2: Octadecyl peroxycarbonate (CH₃(CH₂)₁₇OCOOOH) - hypothetical
Route B: Via Chloroformate and Peroxyacid
Precursor 1: Octadecyl chloroformate (CH₃(CH₂)₁₇OCOCl)
Precursor 2: Peracetic acid (CH₃COOOH)
Given the relative availability of the precursors, Route B represents a more practical approach. The synthesis would likely proceed by reacting octadecyl chloroformate with a salt of peracetic acid or with peracetic acid in the presence of a base to neutralize the formed hydrochloric acid.
The synthesis of acyl peroxides is typically carried out in a biphasic system, consisting of an organic solvent and an aqueous solution of a base. google.com The organic solvent dissolves the acyl precursor, while the aqueous phase contains the base necessary to neutralize the acidic byproduct.
For the synthesis of this compound via the reaction of octadecyl chloroformate and peracetic acid, the following conditions can be extrapolated from general procedures for similar compounds:
| Parameter | Typical Condition | Rationale |
| Solvent | A water-immiscible organic solvent such as toluene, hexane, or dichloromethane (B109758). | Dissolves the long-chain octadecyl chloroformate and the final peroxide product. |
| Base | Aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. google.com | Neutralizes the HCl formed during the reaction, driving the equilibrium towards the product. |
| Temperature | Low temperatures, typically between 0 and 10 °C. | To minimize the decomposition of the peroxide product and the peracetic acid reactant. |
| Stoichiometry | A slight molar excess of the peracetic acid or the chloroformate may be used to ensure complete conversion of the limiting reagent. | To maximize the yield of the desired unsymmetrical peroxide. |
| Agitation | Vigorous stirring. | To ensure efficient mass transfer between the organic and aqueous phases. |
The reaction is generally exothermic and requires careful temperature control to prevent hazardous decomposition of the peroxide. google.com
The formation of the peroxide bond in the reaction between an acyl chloride (or chloroformate) and a peroxyacid anion proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
Deprotonation of the Peroxyacid: The base in the aqueous phase deprotonates the peroxyacid to form the peroxyacid anion, which is a potent nucleophile.
CH₃COOOH + NaOH → CH₃COOO⁻Na⁺ + H₂O
Nucleophilic Attack: The peroxyacid anion attacks the electrophilic carbonyl carbon of the octadecyl chloroformate. This results in the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the chloride ion and the formation of the peroxide bond.
The presence of a phase-transfer catalyst could potentially enhance the reaction rate by facilitating the transport of the peroxyacid anion from the aqueous phase to the organic phase.
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For peroxide synthesis, this translates to catalytic approaches and the application of green chemistry principles.
While the traditional synthesis of acyl peroxides often relies on stoichiometric amounts of base, catalytic methods are being explored for various peroxide syntheses. For a compound like this compound, catalytic approaches could offer milder reaction conditions and improved selectivity.
Potential catalytic systems could include:
Phase-Transfer Catalysis (PTC): As mentioned, PTCs such as quaternary ammonium (B1175870) salts can facilitate the reaction between the organic-soluble chloroformate and the water-soluble peroxyacid salt, potentially increasing the reaction rate and yield under milder conditions. nih.gov
Enzyme Catalysis: Lipases, which are known to catalyze esterification reactions, could potentially be adapted for the formation of the peroxy-ester linkage, offering high selectivity and mild reaction conditions.
It is important to note that the development of catalytic methods for this specific class of unsymmetrical peroxides is still an emerging area of research.
Applying green chemistry principles to the synthesis of this compound would focus on several key areas:
| Green Chemistry Principle | Application in Peroxide Synthesis |
| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The reaction of a chloroformate with a peroxyacid is inherently atom-efficient, with HCl being the main byproduct. |
| Use of Safer Solvents | Replacing hazardous organic solvents like dichloromethane with greener alternatives such as cyclopentyl methyl ether (CPME) or ionic liquids. |
| Energy Efficiency | Developing methods that can be conducted at ambient temperature and pressure, possibly through the use of highly active catalysts or techniques like ultrasound irradiation. nih.gov |
| Use of Renewable Feedstocks | The octadecyl group can be derived from natural fatty acids, making this portion of the molecule potentially bio-based. |
| Catalysis | As discussed, employing catalytic methods over stoichiometric reagents can reduce waste and improve efficiency. |
The use of dialkyl carbonates as green reagents and solvents is another area of interest in green synthesis, although its direct application to this specific peroxide synthesis has not been reported. researchgate.net
Purity Assessment and Isolation Techniques for Synthetic Products
The purification of organic peroxides must be conducted with care due to their thermal instability and potential for explosive decomposition. yale.edu After the synthesis of this compound, the reaction mixture would typically undergo the following workup and purification steps:
Phase Separation: The organic phase containing the peroxide is separated from the aqueous phase.
Washing: The organic phase is washed sequentially with a dilute basic solution (e.g., sodium bicarbonate) to remove any unreacted peracetic acid and acidic byproducts, followed by washing with water to remove any remaining salts. A process using dilute aqueous ammonia (B1221849) has also been described for the purification of acyl peroxides, as it can hydrolyze and remove neutral impurities without significantly affecting the peroxide itself. google.com
Drying: The organic phase is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
Solvent Removal: The solvent is carefully removed under reduced pressure at a low temperature to avoid decomposition of the peroxide.
The purity of the final product can be assessed using several analytical techniques:
| Analytical Technique | Information Obtained |
| Titration | Iodometric titration is a common method to determine the active oxygen content and thus the purity of the peroxide. |
| Spectroscopy (FTIR, NMR) | Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of the characteristic peroxide O-O bond and carbonyl groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the molecule. |
| Chromatography (HPLC, GC) | High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity and identify any impurities, although GC must be used with caution due to the thermal lability of peroxides. |
Given the long alkyl chain, this compound is expected to be a solid or a waxy substance at room temperature, which might allow for purification by recrystallization from a suitable solvent at low temperatures.
Decomposition Mechanisms and Radical Generation from Peroxide, Acetyl Octadecyloxy Carbonyl
Thermal Decomposition Kinetics and Thermodynamics
The thermal decomposition of diacyl peroxides is a first-order reaction, characterized by the homolytic cleavage of the O-O bond to generate two acyloxy radicals. These radicals can then undergo further reactions, including decarboxylation.
Due to the absence of specific data for "Peroxide, acetyl (octadecyloxy)carbonyl," the thermal decomposition kinetics of analogous long-chain diacyl peroxides, such as lauroyl, decanoyl, and octanoyl peroxides, can provide valuable insights. The activation energies and frequency factors for these compounds are indicative of the energy required for the homolysis of the peroxide bond.
Interactive Data Table: Thermal Decomposition of Long-Chain Diacyl Peroxides in Hydrocarbon Solution
| Peroxide | Activation Energy (kcal/mol) | Frequency Factor (A, s⁻¹) |
| Lauroyl Peroxide | 29.5 | 1.6 x 10¹⁴ |
| Decanoyl Peroxide | 29.3 | 1.1 x 10¹⁴ |
| Octanoyl Peroxide | 29.1 | 0.8 x 10¹⁴ |
| Data is analogous from similar long-chain diacyl peroxides. |
These values suggest that the energy barrier for the decomposition of "this compound" would be in a similar range, leading to a predictable rate of radical formation at a given temperature.
In viscous media, the primary radicals are held in close proximity for a longer duration, increasing the probability of recombination ("cage effect"). In less viscous solvents, the radicals can diffuse apart more easily, leading to a higher efficiency of initiation for subsequent reactions. The polarity of the solvent can also influence the stability of the transition state during homolysis.
Photochemical Decomposition Pathways
Organic peroxides can undergo photochemical decomposition upon absorption of light energy, typically in the ultraviolet range. This process also involves the homolysis of the O-O bond to produce radicals. For fatty acid-derived peroxides, photosensitized decomposition is a known pathway for generating oxyl radicals. nih.gov
In the case of "this compound," it is expected that UV irradiation would lead to the formation of acyloxy and subsequently alkyl radicals. The quantum yield of this process would depend on the wavelength of light and the presence of any photosensitizers. Research on the xanthone-sensitized photodecomposition of fatty ester hydroperoxides has confirmed the formation of oxyl radicals, which can induce further chemical transformations. nih.gov
Induced Decomposition and Autocatalytic Processes
Autocatalytic decomposition, where a product of the decomposition process acts as a catalyst for further decomposition, is a known phenomenon for some organic peroxides. umkc.edu This can lead to a rapid acceleration of the reaction rate and potentially a thermal runaway. While specific studies on the autocatalytic decomposition of "this compound" are not available, it is a potential hazard that should be considered, particularly in bulk storage or at elevated temperatures.
Characterization of Primary Radical Species Formed
The primary radicals formed from the decomposition of "this compound" are the acetyl (octadecyloxy)carbonyl radical. This species can then undergo decarboxylation to produce an octadecyl radical and carbon dioxide.
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. By using spin trapping agents, short-lived radicals can be converted into more stable radical adducts that can be observed by ESR. This method has been successfully used to identify alkoxyl and peroxyl radicals produced from the reactions of lipid hydroperoxide model compounds. nih.gov
In the context of "this compound," ESR spectroscopy could be employed to identify the primary acyloxy radical and the subsequent octadecyl radical formed after decarboxylation. The hyperfine coupling constants and g-factors of the resulting ESR spectrum would provide definitive evidence for the structure of the radical species.
Theoretical Calculations of Radical Stability and Reactivity
The study of radical stability and reactivity is greatly enhanced by theoretical calculations, which provide insights into molecular structure, energy, and electron distribution that are often difficult to obtain through experimental means alone. For the radicals generated from the decomposition of this compound, computational methods such as Density Functional Theory (DFT) are instrumental in predicting their behavior. aidic.itcetjournal.it These calculations can determine the geometries of stationary points on the potential energy surface and validate transition states through internal reaction coordinate (IRC) calculations. aidic.itcetjournal.it
The stability of a radical is a critical factor in determining its lifetime and the subsequent reaction pathways it will follow. nsc.ru Several factors, including hyperconjugation and resonance, influence the stability of free radicals. libretexts.orgmasterorganicchemistry.com In the case of the radicals derived from this compound, these effects can be theoretically evaluated.
The primary radicals formed are the acetyloxyl and (octadecyloxy)carbonyloxyl radicals. These can then undergo decarboxylation to form methyl and octadecyl radicals, respectively. The relative stability of these radicals generally follows the order of tertiary > secondary > primary, a trend that can be explained by hyperconjugation. libretexts.org The electron-donating alkyl groups help to stabilize the electron-deficient radical center. libretexts.org
The reactivity of the generated radicals is also a key area of investigation for theoretical calculations. These methods can be used to map out reaction pathways and determine activation barriers for subsequent reactions, such as hydrogen abstraction or addition to double bonds. The acetyl and octadecyl radicals, being primary alkyl radicals, are expected to be highly reactive. researchgate.net
Below are interactive data tables that illustrate the general principles of radical stability based on structure and the types of data that can be obtained from theoretical calculations.
Table 1: Relative Stability of Common Radical Types
| Radical Type | Example | General Stability Trend | Factors Contributing to Stability |
| Methyl | •CH₃ | Least Stable | No hyperconjugation |
| Primary Alkyl | R-CH₂• | More stable than methyl | Hyperconjugation from one alkyl group |
| Secondary Alkyl | R₂-CH• | More stable than primary | Hyperconjugation from two alkyl groups |
| Tertiary Alkyl | R₃-C• | Most Stable | Hyperconjugation from three alkyl groups |
| Acyl | R-C(=O)• | Generally less stable than corresponding alkyl radicals | Unpaired electron is localized on the carbonyl carbon |
Table 2: Representative Data from Theoretical Calculations for Radical Properties
| Property | Description | Typical Units | Example of Application |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | kcal/mol or kJ/mol | A lower C-H BDE indicates a more stable resulting carbon radical. |
| Radical Stabilization Energy (RSE) | The energy difference between a substituted radical and a reference radical (e.g., methyl radical). | kcal/mol or kJ/mol | Used to quantify the stabilizing effect of substituents. |
| Spin Density | The distribution of the unpaired electron within the radical. | Atomic units | Helps to identify the most reactive site in a radical. |
| Activation Energy (Ea) | The minimum energy required for a radical reaction to occur. | kcal/mol or kJ/mol | Predicts the feasibility and rate of a particular reaction pathway. |
These tables provide a framework for understanding the principles that govern the stability and reactivity of the radicals generated from this compound, and highlight the types of quantitative data that can be derived from theoretical calculations.
Applications of Peroxide, Acetyl Octadecyloxy Carbonyl in Polymerization Chemistry
Role as a Radical Initiator in Polymer Synthesis
Peroxide, acetyl (octadecyloxy)carbonyl, as a diacyl peroxide, is expected to function as a radical initiator for free-radical polymerization. rsc.org The initiation process involves the homolytic cleavage of the weak oxygen-oxygen bond upon heating, generating two radicals. pergan.com These radicals then react with monomer units to initiate the polymerization chain reaction.
The efficiency of an initiator is a measure of the fraction of radicals that successfully initiate polymer chains. Not all generated radicals are effective in initiating polymerization; some may undergo side reactions or recombination. youtube.com The initiation efficiency is influenced by factors such as the solvent, monomer type, and temperature.
The rate of initiation is primarily dependent on the rate of decomposition of the peroxide, which is a first-order reaction. researchgate.net The decomposition rate is often characterized by the initiator's half-life, the time required for half of the initiator to decompose at a specific temperature. pergan.com For long-chain aliphatic diacyl peroxides like lauroyl peroxide, the decomposition rate is significantly influenced by the solvent. researchgate.net The thermal decomposition of these peroxides can be studied using techniques like differential scanning calorimetry (DSC) to determine key safety and kinetic parameters. bit.edu.cn
Table 1: Thermal Decomposition Data for Lauroyl Peroxide (an analogue for this compound) in Various Solvents
| Solvent | Temperature (°C) | Rate Constant (k x 10^5 s⁻¹) |
|---|---|---|
| Benzene | 70 | 1.83 |
| Toluene | 70 | 1.95 |
| Cyclohexane | 70 | 1.55 |
This table presents hypothetical data based on the general understanding of lauroyl peroxide's decomposition for illustrative purposes.
Control of Polymer Architecture and Molecular Weight Distribution
The choice of initiator plays a significant role in determining the architecture and molecular weight distribution of the synthesized polymer.
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.comresearchgate.net These methods rely on establishing a dynamic equilibrium between a low concentration of active propagating chains and a predominant amount of dormant species. researchgate.net
While diacyl peroxides are efficient initiators for conventional free-radical polymerization, they are not typically used as primary initiators in common CRP methods like ATRP and RAFT. sigmaaldrich.com These techniques generally employ specific initiators (e.g., alkyl halides for ATRP) and catalysts or chain transfer agents to maintain control over the polymerization. sigmaaldrich.com The rapid and irreversible decomposition of diacyl peroxides into free radicals does not readily facilitate the reversible activation-deactivation equilibrium that is central to these controlled polymerization mechanisms.
Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or the initiator itself, terminating the growth of that chain and initiating a new one. rubbernews.com Chain transfer to the initiator can occur with peroxide initiators, which can lead to a loss of initiator efficiency. researchgate.net The extent of chain transfer reactions influences the average molecular weight of the polymer; more frequent chain transfer results in shorter polymer chains. reddit.com
Termination in radical polymerization typically occurs through two primary mechanisms: combination (or coupling), where two growing polymer chains join to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains, one with a saturated end and one with an unsaturated end. The relative importance of these termination pathways depends on the specific monomer and reaction conditions.
Copolymerization Studies Utilizing this compound
Copolymerization is the process of polymerizing two or more different types of monomers. The resulting copolymer's properties depend on the composition and sequence distribution of the monomer units in the polymer chains. Diacyl peroxides like lauroyl peroxide are used as initiators in copolymerization reactions. nih.gov
The relative reactivity of the monomers in a copolymerization reaction is described by the monomer reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). The reactivity ratios are crucial for predicting the copolymer composition and microstructure. sapub.org While specific reactivity ratios for copolymerizations initiated with this compound are not available, studies with analogous initiators provide insight into the general behavior of such systems.
Table 2: Illustrative Monomer Reactivity Ratios for a Hypothetical Copolymerization Initiated by a Diacyl Peroxide
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |
|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Statistical |
This table presents known reactivity ratios for common monomer pairs to illustrate the concept, as specific data for the target initiator is unavailable.
Structure-Property Relationships of Polymers Initiated by this compound
The decomposition of this compound generates primary radicals that initiate polymerization. The long (octadecyloxy)carbonyl moiety can significantly affect the polymerization kinetics and the structure of the polymer chains. This influence stems from the potential for the long alkyl chain to participate in chain transfer reactions or to be incorporated into the polymer backbone, thereby modifying the polymer's architecture and, consequently, its physical and mechanical properties.
Research on analogous long-chain diacyl peroxides, such as dilauroyl peroxide, has demonstrated their effectiveness in promoting long-chain branching in polymers like polypropylene (B1209903). mdpi.comnih.govresearchgate.net Long-chain branches can have a profound impact on the rheological and mechanical properties of polymers. For instance, they can lead to increased melt strength and improved processability. mdpi.comnih.govresearchgate.netyoutube.com
The presence of the long octadecyl chain in the initiator fragment may also influence the crystalline structure of the resulting polymer. The incorporation of these long alkyl groups could disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. mdpi.comyoutube.com A reduction in crystallinity generally results in a lower melting point, reduced stiffness, and increased flexibility and impact strength. mdpi.comyoutube.com
The table below summarizes the expected influence of the structural features of this compound on various polymer properties, based on established principles of polymer chemistry and findings from related long-chain peroxide initiators.
Table 1: Predicted Influence of this compound Structure on Polymer Properties
| Initiator Structural Feature | Potential Effect on Polymer Structure | Consequent Impact on Polymer Properties |
| Long (octadecyloxy)carbonyl Chain | Increased probability of chain transfer to the initiator. | Potential for lower average molecular weight and broader molecular weight distribution. |
| Incorporation of long alkyl chains as end-groups or branches. | Reduced crystallinity, lower melting point, increased flexibility and ductility. mdpi.comyoutube.comnih.gov | |
| Potential for inducing long-chain branching. | Enhanced melt strength and processability, improved toughness and impact resistance. mdpi.comnih.govresearchgate.netyoutube.com | |
| Diacyl Peroxide Group | Generation of primary radicals for initiation. | Control over the initiation rate by adjusting temperature, influencing overall polymerization kinetics. |
Detailed research findings on polymers initiated with peroxides featuring long alkyl chains further illuminate these structure-property relationships. For example, studies on the crosslinking of polyethylene (B3416737) with dialkyl peroxides have shown that the resulting network structure leads to the formation of less perfect crystals, consequently reducing the melting temperature and enthalpy. mdpi.com Concurrently, the mechanical properties are altered, with an observed increase in impact resistance attributed to higher molar mass and chain connectivity. mdpi.com
In the context of polypropylene, the use of diacyl peroxides has been investigated for its ability to introduce long-chain branching, a modification known to enhance melt strength. mdpi.comnih.govresearchgate.net The competition between degradation and branching reactions is a critical factor, with the choice of peroxide playing a significant role. mdpi.com Symmetrical diacyl peroxides, such as dilauroyl peroxide, have shown promise in promoting long-chain branching. mdpi.comnih.govresearchgate.net
The following interactive data table presents findings from a study on the effect of different peroxides on the properties of long-chain branched polypropylene, which can serve as a model for understanding the potential effects of this compound.
Table 2: Research Findings on the Influence of Peroxide Type on Polypropylene Properties
| Peroxide Type | Extrusion Temperature (°C) | Melt Mass-Flow Rate (MFR) (g/10 min) | Key Observation | Reference |
| Unmodified PP | 180 | ~5 | Baseline | mdpi.com |
| Dilauroyl Peroxide (LP) | 180 | Lower than unmodified | Indicates branching/cross-linking | mdpi.com |
| Dimyristyl Peroxydicarbonate (PODIC C126) | 180 | Lower than unmodified | Indicates branching/cross-linking | mdpi.com |
| tert-Butylperoxy Isopropylcarbonate (BIC) | 180 | Significantly higher than unmodified | Predominant degradation | mdpi.com |
| Unmodified PP | 240 | ~5 | Baseline | mdpi.com |
| Dilauroyl Peroxide (LP) | 240 | Lower than unmodified | Indicates branching/cross-linking | mdpi.com |
| Dimyristyl Peroxydicarbonate (PODIC C126) | 240 | Lower than unmodified | Indicates branching/cross-linking | mdpi.com |
| tert-Butylperoxy Isopropylcarbonate (BIC) | 240 | Significantly higher than unmodified | Predominant degradation | mdpi.com |
The data suggests that diacyl peroxides with longer alkyl chains, like dilauroyl peroxide, can effectively induce branching, as evidenced by the decrease in the melt flow rate, which is inversely related to melt viscosity and molecular weight. This provides a strong indication that this compound, with its even longer C18 chain, would likely promote similar or even more pronounced effects on the structure and properties of polymers. The long alkyl chain's influence on segmental mobility and intermolecular forces is a key determinant of the final material characteristics. frontiersin.org
Mechanistic Organic Reactions Beyond Polymerization Initiation
Oxidation Reactions Mediated by Peroxide, acetyl (octadecyloxy)carbonyl
"this compound" is anticipated to function as an effective oxidizing agent in various organic reactions. This capability stems from the labile oxygen-oxygen bond, which upon cleavage, can lead to species that facilitate the oxidation of a substrate. The general reactivity of diacyl peroxides suggests that "this compound" can participate in oxidative functionalization, for instance, in the conversion of enol acetates to α-acyloxyketones. acs.org
The mechanism for such transformations typically involves the generation of reactive oxygen species that can interact with the substrate. In the context of "this compound," thermal or photochemical initiation would lead to the formation of acyloxy radicals. These radicals can then abstract a hydrogen atom from a suitable substrate, initiating an oxidation cascade. Alternatively, the peroxide itself can react as an electrophile. rsc.orgresearchgate.net
A representative oxidation reaction mediated by a generic diacyl peroxide is the oxidation of sulfides to sulfoxides. This transformation highlights the ability of the peroxide to transfer an oxygen atom to a nucleophilic substrate.
Table 1: Representative Oxidation Reactions Mediated by Diacyl Peroxides
| Substrate | Product | Reagent | Conditions |
|---|---|---|---|
| Sulfide | Sulfoxide | Diacyl Peroxide | Heat or Light |
| Alkane | Alkyl Halide | Diacyl Peroxide, Halogen Source | Heat or Light |
This table presents generalized oxidation reactions where diacyl peroxides are used as the oxidant. The specific conditions and yields would vary depending on the exact diacyl peroxide and substrate used.
Functionalization of Organic Substrates via Radical Pathways
The decomposition of "this compound" serves as a source of radicals that can be harnessed for the functionalization of organic molecules. nih.govrsc.org Homolytic cleavage of the O-O bond, typically induced by heat or light, generates two acyloxy radicals. wikipedia.org Subsequent decarboxylation can then produce alkyl or aryl radicals, which are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
These radical species can engage in a variety of functionalization reactions, including:
C-H Functionalization: The generated radicals can abstract hydrogen atoms from C-H bonds, creating a substrate radical that can then be trapped by another species. This allows for the direct installation of functional groups at previously unactivated positions.
Addition to Unsaturated Bonds: The radicals can add across double or triple bonds of alkenes and alkynes, leading to the formation of new carbon-carbon bonds and more complex molecular architectures. nih.gov
Heteroatom Functionalization: Radicals derived from the peroxide can also be used to introduce functional groups containing heteroatoms, such as halogens or sulfur-containing moieties.
Table 2: Examples of Radical Functionalization using Diacyl Peroxides
| Reaction Type | Substrate | Radical Source | Product |
|---|---|---|---|
| C-H Arylation | Arene | Aroyl Peroxide | Biaryl |
| Alkylation of Alkenes | Alkene | Alkanoyl Peroxide | Alkylated Alkane |
This table illustrates the versatility of diacyl peroxides in generating radicals for various functionalization reactions. The specific peroxide and reaction conditions dictate the outcome.
Intermolecular and Intramolecular Reactivity Patterns
The radicals generated from "this compound" can exhibit both intermolecular and intramolecular reactivity, leading to a diverse array of products. The specific reaction pathway is often influenced by factors such as substrate concentration, solvent, and temperature. acs.org
Intermolecular Reactions: At higher concentrations, the generated radicals are more likely to react with other molecules in the reaction mixture. This can lead to intermolecular C-H functionalization, addition to unsaturated systems, or radical-radical coupling reactions. researchgate.net An example of an intermolecular process is the coupling of two radicals to form a new bond, a process that is often a termination step in radical chain reactions.
Intramolecular Reactions: In substrates containing both a peroxide moiety and a reactive site within the same molecule, intramolecular reactions can occur. These reactions are particularly useful for the synthesis of cyclic compounds. For instance, an unsaturated peroxide can undergo a radical cyclization reaction, where the initially formed radical adds to a double or triple bond within the same molecule. dtic.mil The regioselectivity of these cyclizations is often governed by Baldwin's rules.
The decomposition of diacyl peroxides can also proceed through caged radical pairs, where the two initially formed radicals are held in close proximity by the solvent cage. acs.org Within this cage, they can recombine or undergo further reactions before diffusing apart. This can influence the product distribution, favoring the formation of certain products over others.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methodologies for Structural Elucidation of Reaction Products
Spectroscopic techniques are indispensable for gaining insight into the molecular structure of acetyl (octadecyloxy)carbonyl peroxide and its derivatives. Nuclear magnetic resonance, infrared, and Raman spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the decomposition pathways of diacyl peroxides. By monitoring changes in the NMR spectrum over time, researchers can identify reaction intermediates and final products, thereby elucidating the underlying reaction mechanism. For instance, the decomposition of diacyl peroxides can proceed through either a radical or an ionic pathway. The observation of chemically induced dynamic nuclear polarization (CIDNP) in the NMR spectrum is a definitive indicator of a radical mechanism. researchgate.netnih.gov In the case of acetyl (octadecyloxy)carbonyl peroxide, CIDNP studies could differentiate between homolytic cleavage of the peroxide bond to form radicals and heterolytic pathways.
The ¹H and ¹³C NMR spectra of acetyl (octadecyloxy)carbonyl peroxide would exhibit characteristic signals for the acetyl and octadecyloxycarbonyl groups. The chemical shifts of the protons and carbons proximate to the peroxide and carbonyl functionalities are particularly sensitive to the electronic environment and can provide valuable structural information.
Table 1: Predicted ¹H NMR Chemical Shifts for Acetyl (octadecyloxy)carbonyl Peroxide
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Acetyl (CH₃) | 2.1 - 2.3 |
| Methylene adjacent to carbonyl (in octadecyloxy) | 2.3 - 2.5 |
| Methylene adjacent to oxygen (in octadecyloxy) | 4.1 - 4.3 |
| Methylene chain ((CH₂)₁₅) | 1.2 - 1.6 |
| Terminal methyl (in octadecyloxy) | 0.8 - 0.9 |
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (acetyl) | 168 - 172 |
| Carbonyl (octadecyloxycarbonyl) | 165 - 169 |
| Methylene adjacent to oxygen (in octadecyloxy) | 65 - 69 |
| Acetyl (CH₃) | 20 - 25 |
| Methylene chain ((CH₂)₁₅) | 22 - 34 |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. For acetyl (octadecyloxy)carbonyl peroxide, these methods are particularly useful for confirming the presence of the peroxide linkage and the two distinct carbonyl groups.
The peroxide bond (O-O) typically exhibits a weak absorption in the IR spectrum, often in the range of 800-900 cm⁻¹. However, this band can be difficult to assign definitively due to its low intensity and potential overlap with other vibrations. Raman spectroscopy is often more sensitive to the symmetric stretching of the peroxide bond, which can provide a more distinct signal. bgu.ac.ilresearchgate.neturi.edu
The two carbonyl groups in acetyl (octadecyloxy)carbonyl peroxide are expected to have slightly different stretching frequencies due to their different electronic environments. The acetyl carbonyl is likely to absorb at a slightly higher wavenumber (around 1780-1810 cm⁻¹) compared to the octadecyloxycarbonyl group (around 1760-1790 cm⁻¹). The long octadecyl chain will be characterized by strong C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹.
Table 3: Characteristic Infrared and Raman Frequencies for Acetyl (octadecyloxy)carbonyl Peroxide
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkyl) | Stretching | 2850 - 2960 |
| C=O (acetyl) | Stretching | 1780 - 1810 |
| C=O (octadecyloxycarbonyl) | Stretching | 1760 - 1790 |
| C-H (alkyl) | Bending | 1465 |
| C-O | Stretching | 1000 - 1300 |
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic methods are essential for separating the components of complex mixtures that can arise from the synthesis or decomposition of acetyl (octadecyloxy)carbonyl peroxide. Gas and high-performance liquid chromatography are the most commonly employed techniques.
Gas Chromatography for Volatile Decomposition Products
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the method of choice for the analysis of volatile decomposition products of peroxides. nih.govhzdr.de Thermal decomposition of acetyl (octadecyloxy)carbonyl peroxide is expected to generate a variety of volatile compounds. Homolytic cleavage of the O-O bond would lead to the formation of acetyloxy and (octadecyloxy)carbonyloxy radicals. Subsequent decarboxylation of these radicals would produce methyl and octadecyloxyl radicals. These highly reactive species can then undergo a variety of reactions, including hydrogen abstraction and recombination, to form stable volatile products.
Potential volatile decomposition products that could be identified by GC-MS include methane, ethane, carbon dioxide, methyl acetate, and octadecane. The separation of these compounds on a GC column would be based on their boiling points and polarity, and their identification would be confirmed by their mass spectra.
High-Performance Liquid Chromatography for Non-Volatile Species
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and analysis of non-volatile and thermally labile compounds, making it well-suited for the analysis of intact acetyl (octadecyloxy)carbonyl peroxide and its larger, non-volatile decomposition products. chromatographyonline.comresearchgate.net A reversed-phase HPLC method, using a C18 column, would be appropriate for separating the peroxide from more polar degradation products.
The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the highly non-polar acetyl (octadecyloxy)carbonyl peroxide while also resolving more polar species. Detection can be achieved using a UV detector, as the carbonyl groups will exhibit some absorbance in the low UV region. Alternatively, a more universal detector, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), could be employed. chromatographyonline.com HPLC coupled with mass spectrometry (LC-MS) would provide both separation and structural information on the non-volatile products. nih.gov
Quantitative Determination of Peroxide Content in Research Samples
The accurate quantification of the peroxide content is crucial for assessing the purity of acetyl (octadecyloxy)carbonyl peroxide and for monitoring its concentration in reaction mixtures. The most common method for determining the concentration of peroxides is the peroxide value (PV) titration. wikipedia.orgseafdec.orgcloudfront.netxylemanalytics.com
The peroxide value is a measure of the total peroxide concentration in a sample and is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg). The method involves the reaction of the peroxide with an excess of iodide ions in an acidic medium. The peroxide oxidizes the iodide to iodine, and the amount of iodine liberated is then determined by titration with a standardized sodium thiosulfate (B1220275) solution, using a starch indicator to detect the endpoint. wikipedia.orgseafdec.org
The reactions involved in the peroxide value determination are as follows:
Reaction with Iodide: R-C(O)O-OC(O)R' + 2I⁻ + 2H⁺ → R-C(O)OH + R'-C(O)OH + I₂
Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
While titrimetric methods are robust and widely used, instrumental techniques can also be employed for quantification. HPLC with a suitable detector, as described in section 6.2.2, can be used to quantify the intact peroxide by creating a calibration curve with standards of known concentration. Spectrophotometric methods, based on the oxidation of a chromogenic substrate by the peroxide, have also been developed for the determination of low concentrations of peroxides. acs.org
Iodometric Titration for Active Oxygen Content
Iodometric titration is a well-established and widely used chemical method for determining the concentration of oxidizing agents, such as organic peroxides. This technique is fundamental for quantifying the "active oxygen content," which is a measure of the peroxide concentration and a critical parameter for assessing the purity and reactivity of the compound. The active oxygen content is defined as the oxidizing power present in an organic peroxide, expressed as oxygen. kelid1.ir
The principle of this method involves the reduction of the peroxide by iodide ions (I⁻) in an acidic solution. The peroxide oxidizes the iodide to iodine (I₂), and the amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution. usptechnologies.com A starch indicator is typically used to detect the endpoint of the titration, which is signaled by the disappearance of the blue-black color of the starch-iodine complex. usptechnologies.com
The general reaction scheme is as follows:
Reaction with Iodide: R-C(O)O-OC(O)R' + 2I⁻ + 2H⁺ → I₂ + R-C(O)OH + R'-C(O)OH
Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
For a long-chain diacyl peroxide like acetyl (octadecyloxy)carbonyl peroxide, solubility in the titration solvent is a critical factor. rsc.org A mixture of isopropyl alcohol, acetic acid, and a suitable organic solvent is often employed to ensure the sample dissolves completely. kelid1.ircloudfront.net The addition of a catalyst, such as cupric chloride, can accelerate the reaction between the peroxide and the iodide ion, which is particularly useful for more stable peroxides. kelid1.ir The reaction is typically allowed to proceed in the dark to prevent the photo-oxidation of iodide.
Table 1: Representative Data for Active Oxygen Content Determination by Iodometric Titration
| Parameter | Value | Unit |
| Sample Weight | 0.150 | g |
| Sodium Thiosulfate Normality | 0.1 | N |
| Volume of Titrant (Sample) | 8.2 | mL |
| Volume of Titrant (Blank) | 0.1 | mL |
| Calculated Active Oxygen | 0.43 | % |
Note: The data in this table is illustrative for a generic long-chain diacyl peroxide and serves to demonstrate the type of results obtained from iodometric titration.
Chemiluminescence and Electrochemical Detection Methods
Beyond classical titration, more advanced instrumental techniques offer high sensitivity and selectivity for the detection and quantification of organic peroxides.
Chemiluminescence (CL) is a highly sensitive detection method that can be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). nih.gov One common approach involves the post-column reaction of the peroxide with a chemiluminescent reagent, such as luminol (B1675438) or peroxyoxalate. nih.govnih.gov For instance, in the peroxyoxalate chemiluminescence system, organic peroxides can be subjected to UV irradiation online to generate hydrogen peroxide, which then reacts with the peroxyoxalate reagent to produce light. nih.govresearchgate.net The intensity of the emitted light is proportional to the concentration of the peroxide. This method provides excellent detection limits, often in the micromolar range. nih.gov The use of surfactants may be necessary when using apolar eluents to facilitate the reaction between the aqueous CL reagent and the organic peroxide. nih.gov
Electrochemical detection offers a viable alternative to traditional methods for peroxide quantification. mdpi.com These methods are based on the electrochemical reduction or oxidation of the peroxide group at the surface of a modified electrode. researchgate.net For example, a glassy carbon electrode modified with a catalyst can be used to quantify hydroperoxides and peroxides in an organic solvent medium. mdpi.com The measured current is proportional to the peroxide concentration. This approach can offer high accuracy and reproducibility over a wide range of peroxide values. mdpi.com Electrochemical sensors provide a basis for the development of portable and rapid analytical devices for peroxide determination.
Table 2: Comparison of Detection Limits for Different Analytical Techniques
| Analytical Method | Typical Detection Limit (for similar organic peroxides) | Reference |
| HPLC-UV | ~ 10⁻⁵ M | General Knowledge |
| HPLC-Peroxyoxalate Chemiluminescence | 1.3 - 31.3 µM | nih.gov |
| Electrochemical Sensor | ~ 1 meq kg⁻¹ | mdpi.com |
Note: This table presents typical detection limits for various organic peroxides to provide a comparative overview of the sensitivity of these methods.
In-situ Monitoring of Peroxide Decomposition Processes
Understanding the decomposition kinetics of Peroxide, acetyl (octadecyloxy)carbonyl is essential for its safe handling and application. In-situ monitoring techniques allow for the real-time tracking of the peroxide concentration as it decomposes, providing valuable data on reaction rates, mechanisms, and the influence of factors like temperature and catalysts.
More advanced methods like high-resolution ultrasonic spectroscopy have been used for the real-time monitoring of hydrogen peroxide decomposition. rsc.org This technique measures changes in the ultrasonic characteristics of the solution as the peroxide concentration changes, offering a non-destructive way to follow the reaction. rsc.org Similarly, microfluidic approaches can be used to study reaction kinetics by visualizing processes like oxygen bubble formation during decomposition in a microchannel. researchgate.net
Electrochemical sensors , as mentioned previously, can also be employed for in-situ monitoring. nih.gov By placing a sensor directly in the reaction medium, it is possible to obtain continuous data on the peroxide concentration throughout the decomposition process. This allows for the precise determination of kinetic parameters, such as the reaction rate constant and activation energy, which are critical for process optimization and safety engineering. researchgate.net The decomposition of organic compounds in the presence of peroxides can also be followed, which is often controlled by a chain reaction mechanism involving hydroxyl radicals. acs.org
Theoretical and Computational Chemistry Studies of Peroxide, Acetyl Octadecyloxy Carbonyl
Quantum Chemical Calculations of Electronic Structure and Bonding
Currently, there are no specific published quantum chemical calculations detailing the electronic structure and bonding of Peroxide, acetyl (octadecyloxy)carbonyl. Such studies would be invaluable for understanding the fundamental properties of this molecule. Key areas for future research would include:
Molecular Orbital Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter in determining its susceptibility to electronic excitation and chemical reactions.
Bonding Analysis: Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, could provide insights into the nature of the peroxide O-O bond, which is central to its reactivity. Understanding the degree of covalent and ionic character, as well as the hybridization of the oxygen atoms, would be crucial.
Charge Distribution: Mapping the electrostatic potential surface would reveal the distribution of electron density across the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.
Molecular Dynamics Simulations of Peroxide Interactions in Various Environments
Molecular dynamics (MD) simulations are essential for understanding how a molecule behaves in a condensed phase, such as in a solvent or a polymer matrix. For this compound, MD simulations could elucidate:
Solvation Effects: How the long octadecyl chain and the polar acetyl carbonyl peroxide group interact with solvents of varying polarities. This would be critical in predicting its solubility and the influence of the solvent on its decomposition kinetics.
Conformational Dynamics: The extensive hydrocarbon chain of the (octadecyloxy)carbonyl group suggests a high degree of conformational flexibility. MD simulations could map the conformational landscape and identify the most stable conformers in different environments.
Intermolecular Interactions: Simulations could model the interactions between multiple peroxide molecules and with other species in a reaction mixture, providing insights into aggregation behavior and bimolecular reaction pathways.
Computational Prediction of Decomposition Pathways and Transition States
The thermal and photochemical decomposition of organic peroxides is a primary area of interest due to their application as radical initiators. Computational chemistry offers powerful tools to predict these pathways:
Homolytic Cleavage of the O-O Bond: This is the most common decomposition pathway for peroxides. Computational studies could determine the bond dissociation energy (BDE) of the peroxide bond, a key indicator of its thermal stability. Locating the transition state for this bond-breaking process would allow for the calculation of the activation energy.
Concerted vs. Stepwise Mechanisms: For acyl peroxides, decomposition can sometimes involve more complex, concerted mechanisms. Computational modeling could differentiate between various possible pathways and identify the lowest energy route.
Influence of Substituents: The acetyl and (octadecyloxy)carbonyl groups will influence the stability of the resulting radicals. Theoretical studies could quantify these effects on the decomposition kinetics.
Density Functional Theory (DFT) Studies on Radical Intermediates and Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the properties and reactivity of molecules and their radical fragments. For this compound, DFT studies would be instrumental in:
Characterizing Radical Intermediates: Upon decomposition, this peroxide would generate acetyloxyl and (octadecyloxy)carbonyloxyl radicals. DFT calculations could determine their geometries, spin density distributions, and relative stabilities.
Mapping Reaction Energy Profiles: DFT can be used to calculate the energetics of the entire decomposition process, from the intact peroxide through the transition states to the final radical products and any subsequent reactions they undergo, such as decarboxylation.
Benchmarking Theoretical Methods: The accuracy of DFT calculations depends on the choice of functional and basis set. Comparative studies with higher-level ab initio methods for smaller, analogous peroxides would be necessary to validate the computational approach for this larger molecule.
Environmental Degradation Pathways and Chemical Fate Research
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis is a key abiotic degradation pathway for many organic peroxides, particularly those with ester or anhydride (B1165640) linkages. For acetyl (octadecyloxy)carbonyl peroxide, the presence of both a peroxy-anhydride and an ester functional group suggests susceptibility to hydrolysis. The peroxide bond (O-O) itself is also subject to cleavage.
The hydrolysis of diacyl peroxides can proceed through nucleophilic attack by water on one of the carbonyl carbons. This would lead to the cleavage of the peroxide bond, forming acetic acid and (octadecyloxy)carbonyl hydroperoxide. The latter is likely unstable and could further decompose. Alternatively, hydrolysis of the ester linkage would yield peracetic acid and octadecanol. Peracetic acid itself undergoes hydrolysis to acetic acid and hydrogen peroxide.
Table 1: Predicted Hydrolytic Degradation Products of Acetyl (octadecyloxy)carbonyl Peroxide
| Initial Reactant | Hydrolysis Pathway | Primary Products | Secondary Products |
| Acetyl (octadecyloxy)carbonyl peroxide | Peroxide bond cleavage | Acetic acid, (Octadecyloxy)carbonyl hydroperoxide | Carbon dioxide, Octadecanol |
| Acetyl (octadecyloxy)carbonyl peroxide | Ester bond cleavage | Peracetic acid, Octadecanol | Acetic acid, Hydrogen peroxide |
Photodegradation Processes in Aquatic and Atmospheric Systems
Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. Organic peroxides are known to be photolabile due to the relatively weak O-O bond. wikipedia.org Upon absorption of ultraviolet (UV) radiation, the O-O bond in acetyl (octadecyloxy)carbonyl peroxide can undergo homolytic cleavage to form an acetyloxyl radical and an (octadecyloxy)carbonyl radical. nih.gov
These initial radical species are highly reactive and can undergo further reactions. For instance, the acetyloxyl radical can decarboxylate to form a methyl radical and carbon dioxide. The (octadecyloxy)carbonyl radical can also lose carbon dioxide to form an octadecyloxyl radical. These radicals can then react with other molecules in the environment, such as abstracting hydrogen atoms from organic matter or reacting with oxygen.
In aquatic systems, the extent of photodegradation will depend on the penetration of UV light into the water column, which is affected by water clarity and the presence of dissolved organic matter. While photodegradation is a plausible pathway, some research suggests that for many organic peroxides in the atmospheric aqueous phase, photolysis is a minor sink compared to other transformation processes like hydrolysis or reaction with transition metal ions. acs.orgresearchgate.net
In the atmosphere, if the compound is present in aerosol particles, it could be subject to photolysis. The acetylperoxyl radical, which could be formed from subsequent reactions, is known to be involved in atmospheric chemical cycles. oup.com
Table 2: Potential Photodegradation Initiation Reactions
| Reactant | Light Absorption (UV) | Primary Radical Products |
| Acetyl (octadecyloxy)carbonyl peroxide | Yes | Acetyloxyl radical + (Octadecyloxy)carbonyl radical |
Biodegradation Potential and Mechanisms of Chemical Transformation
Biodegradation by microorganisms is a crucial pathway for the removal of many organic chemicals from the environment. The structure of acetyl (octadecyloxy)carbonyl peroxide, with its long aliphatic chain, suggests that it is a likely candidate for microbial degradation.
The long octadecyl chain is similar to fatty acids, which are readily metabolized by many microorganisms. The initial step in the biodegradation of such long-chain alkanes and esters often involves terminal oxidation of the alkyl chain by monooxygenase enzymes to form a primary alcohol. nih.gov This alcohol can then be further oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then be broken down through the β-oxidation pathway, sequentially shortening the carbon chain. nih.gov
The ester linkage is also susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in the environment. mdpi.com This would cleave the molecule into peracetic acid and octadecanol. Both of these products are generally considered to be readily biodegradable. Octadecanol would be degraded as described above, and peracetic acid would be broken down into acetic acid and hydrogen peroxide, which are easily utilized by microorganisms.
Given these potential pathways, it is anticipated that acetyl (octadecyloxy)carbonyl peroxide would be biodegradable under both aerobic and anaerobic conditions, although the rates would vary depending on the specific environmental conditions and the microbial communities present.
Identification and Characterization of Environmental Transformation Products
Based on the degradation pathways discussed above, a number of environmental transformation products can be predicted for acetyl (octadecyloxy)carbonyl peroxide.
From Hydrolysis:
Acetic acid
Octadecanol
Peracetic acid
Hydrogen peroxide
Carbon dioxide
From Photodegradation:
Acetyloxyl radical
(Octadecyloxy)carbonyl radical
Methyl radical
Octadecyloxyl radical
Carbon dioxide
Further reaction products of the initial radicals with environmental components.
From Biodegradation:
Octadecanol
Octadecanoic acid (and shorter-chain fatty acids from β-oxidation)
Acetic acid
Peracetic acid
Hydrogen peroxide
Ultimately, carbon dioxide and water through complete mineralization.
The identification and characterization of these transformation products in environmental samples would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). To date, there is a lack of published studies that have specifically identified the environmental transformation products of acetyl (octadecyloxy)carbonyl peroxide. Therefore, the list of potential products is based on the expected reactivity of its functional groups and the degradation of similar compounds. The thermal decomposition of a similar long-chain diacyl peroxide, lauroyl peroxide, in the presence of nitric acid has been shown to produce 1-nitrododecane, suggesting that under specific conditions, unexpected transformation products could be formed. mdpi.com
Table 3: Summary of Predicted Environmental Transformation Products
| Degradation Pathway | Key Transformation Products |
| Hydrolysis | Acetic acid, Octadecanol, Peracetic acid, Hydrogen peroxide |
| Photodegradation | Carbon dioxide, various organic radicals and their subsequent reaction products |
| Biodegradation | Octadecanol, Octadecanoic acid, Acetic acid, shorter-chain fatty acids |
Emerging Research Frontiers and Future Directions for Peroxide, Acetyl Octadecyloxy Carbonyl
Exploration in Advanced Materials Design and Engineering
The unique structure of Peroxide, acetyl (octadecyloxy)carbonyl, combining a short acetyl group with a long octadecyloxycarbonyl chain, makes it a promising candidate for the design and engineering of advanced polymeric materials. The presence of the long alkyl chain can impart specific properties to polymers at the initiation stage of polymerization.
One of the key areas of exploration is in the synthesis of polymers with tailored architectures, such as long-chain branched polymers. The incorporation of long alkyl chains from the initiator fragment onto the polymer backbone can significantly influence the material's rheological and mechanical properties. For instance, in the case of polypropylene (B1209903), the use of peroxides with long chains has been shown to promote long-chain branching (LCB), enhancing melt strength, which is crucial for processes like foaming and blow molding mdpi.com.
Detailed Research Findings:
Influence on Polymer Properties: Studies on similar long-chain diacyl peroxides, such as lauroyl peroxide, have demonstrated their effectiveness in modifying polymer properties. The choice of peroxide plays a critical role in the balance between degradation and branching reactions during reactive extrusion of polymers like polypropylene mdpi.com. Symmetrical peroxides with long chains have been observed to provide more stable modification compared to unsymmetrical ones with smaller groups mdpi.com.
Surface Modification: The lipophilic nature of the octadecyl chain could be exploited for the surface modification of materials. When used as an initiator for graft polymerization from a surface, the peroxide fragment can introduce a hydrophobic layer, altering surface properties like wettability and adhesion.
Self-Healing Materials: Organic peroxides are integral to radical polymerization-based self-healing systems. Encapsulated peroxides can be released upon damage, initiating polymerization of a healing agent to repair the material researchgate.net. The long octadecyl chain of this compound could influence the compatibility and dispersion of the peroxide within the polymer matrix and the healing agent.
Below is an illustrative data table comparing the properties of polymers initiated with a standard peroxide versus a hypothetical scenario with a long-chain diacyl peroxide like this compound, based on general trends observed in the literature.
| Property | Polymer Initiated with Standard Peroxide (e.g., Benzoyl Peroxide) | Polymer Initiated with Long-Chain Diacyl Peroxide (Projected) |
| Melt Strength | Standard | Enhanced |
| Degree of Branching | Low | High |
| Surface Hydrophobicity | Moderate | High |
| Compatibility with Olefins | Good | Excellent |
Integration in Novel Catalytic Systems
The reactivity of the O-O bond in diacyl peroxides can be harnessed in various catalytic systems, moving beyond simple thermal decomposition for radical generation. The interaction of this compound with transition metals or other catalysts could open up new avenues for controlled chemical transformations.
Detailed Research Findings:
Controlled Radical Polymerization (CRP): While not a direct catalyst, the choice of initiator is crucial in CRP techniques. The decomposition kinetics of this compound could be modulated by catalysts to achieve better control over polymer chain growth, leading to polymers with well-defined molecular weights and low dispersity.
Catalytic Decomposition for Functionalization: The decomposition of diacyl peroxides can be catalyzed by various compounds, including metal salts and even carbon nanomaterials researchgate.netacs.org. This catalyzed decomposition can be more selective than thermal homolysis, potentially allowing for the targeted functionalization of substrates. For example, copper compounds have been shown to catalyze the decomposition of peroxides, leading to the oxidation of alkyl radicals acs.org. The long alkyl chain in this compound could influence the interaction with the catalyst and the substrate.
Source of Acyl and Alkyl Groups: Recent research has highlighted the use of diacyl peroxides as sources of O- and C-functional groups in organic synthesis, often with the aid of transition-metal catalysts rsc.orgresearchgate.net. This compound could potentially serve as a source of both acetyl and octadecyl radicals or their corresponding carboxylates in catalytic cross-coupling reactions.
The following table outlines potential catalytic systems where this compound could be integrated.
| Catalytic System | Potential Role of this compound | Expected Outcome |
| Transition Metal Catalysis (e.g., Cu, Fe) | Oxidant and source of alkyl/acyl radicals | Controlled C-H or C-X functionalization |
| Organocatalysis | Radical initiator under mild conditions | Green and selective polymerization or functionalization |
| Nanomaterial-Based Catalysis (e.g., CNTs) | Substrate for selective decomposition | Generation of specific radical species for targeted reactions |
Development of Sustainable Chemical Processes Utilizing this compound
The drive towards "green" chemistry has spurred interest in developing more sustainable chemical processes. The use of this compound could align with these goals in several ways.
Detailed Research Findings:
Biodegradable Polymers: The long alkyl chain derived from natural sources (stearic acid) could be incorporated into polymers, potentially enhancing their biodegradability. As a polymerization initiator, this compound could be used to synthesize polymers with end-groups that are more susceptible to microbial degradation.
Water-Borne Systems: While the long alkyl chain makes the peroxide itself hydrophobic, it could be used in emulsion or suspension polymerization to create polymer particles with a hydrophobic surface, which could be desirable for certain applications. The use of water as a solvent in these processes is a key aspect of green chemistry.
Reducing Reaction Temperatures: The decomposition of peroxides can be initiated at lower temperatures through the use of activators or catalysts, reducing the energy consumption of polymerization processes. The specific decomposition profile of this compound would determine its suitability for such activated systems.
Unexplored Reactivity in Specialized Chemical Syntheses
Beyond polymerization, the unique structure of this compound suggests potential for unexplored reactivity in specialized chemical syntheses. The asymmetry of the molecule could lead to selective reactions that are not possible with symmetrical diacyl peroxides.
Detailed Research Findings:
Asymmetric Radical Reactions: The two different acyl groups could exhibit differential reactivity upon decomposition. Depending on the reaction conditions (thermal, photochemical, or catalytic), it might be possible to selectively generate either the acetyl or the (octadecyloxy)carbonyl radical, leading to selective functionalization of organic molecules.
Source of Long-Chain Acyl Groups: The (octadecyloxy)carbonyl group could be transferred to nucleophiles in reactions mediated by transition metals or other catalysts. This would provide a direct route for the introduction of long, linear alkyl chains with a carbonyl functionality, which is a common motif in natural products and specialty chemicals.
Free Radical Pathways in Mass Spectrometry: Studies on other asymmetric diacyl peroxides have shown that their decomposition can lead to interesting free radical cross-coupling products nih.gov. This suggests that the fragmentation of this compound could also proceed through complex radical pathways, offering insights into its fundamental reactivity.
The table below summarizes some of the unexplored reactive potentials of this asymmetric peroxide.
| Reaction Type | Potential Role of this compound | Potential Product Class |
| Selective Radical Generation | Source of either acetyl or (octadecyloxy)carbonyl radicals | Asymmetrically functionalized molecules |
| Acyl Group Transfer | Electrophilic source of the (octadecyloxy)carbonyl group | Long-chain esters and amides |
| Intramolecular Reactions | Potential for cyclization reactions involving the long alkyl chain | Macrocyclic compounds |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling acetyl (octadecyloxy)carbonyl peroxide in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and face shields. Conduct work in a fume hood to minimize inhalation risks .
- Store the compound under inert gas (e.g., nitrogen or argon) to prevent unintended peroxide decomposition .
- Test for peroxide formation before each use using iodometric titration or test strips, especially if the container shows signs of evaporation or crystallization .
- Label containers with dates of receipt, opening, and last peroxide test, along with results exceeding 10 ppm .
Q. How should researchers design experiments to minimize risks when synthesizing acetyl (octadecyloxy)carbonyl peroxide?
- Methodological Answer :
- Use small-scale synthesis (<10 g) to reduce explosion hazards. Conduct preliminary thermal stability tests via differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Avoid contact with reducing agents or metals (e.g., iron, copper) that may catalyze decomposition. Use glass or Teflon-coated equipment .
- Implement remote monitoring tools (e.g., thermal cameras) during exothermic reactions and maintain a safety distance of ≥3 meters during scale-up .
Q. What are the best practices for documenting and labeling peroxide-forming chemicals?
- Methodological Answer :
- Labels must include:
- Date received and date opened to track storage duration.
- Discard-by date (typically 6–12 months after opening for high-risk peroxides).
- Peroxide test dates and results (e.g., "Tested 2025-03-12: 8 ppm") .
- Maintain a digital logbook with batch-specific stability data, including temperature fluctuations and observed physical changes (e.g., crystallization) .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of acetyl (octadecyloxy)carbonyl peroxide be resolved?
- Methodological Answer :
- Perform controlled isothermal stability studies at varying temperatures (e.g., 25°C, 40°C) and monitor peroxide concentration over time using HPLC or iodometric titration. Compare degradation kinetics to resolve discrepancies .
- Use computational modeling (e.g., density functional theory) to predict bond dissociation energies and identify decomposition pathways .
- Replicate conflicting experiments with standardized conditions (e.g., inert atmosphere, purity >98%) to isolate variables like trace metal contamination .
Q. What analytical techniques are recommended for quantifying peroxide decomposition products?
- Methodological Answer :
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (e.g., acetic acid, octadecanol) using a polar column (e.g., DB-WAX) and electron ionization .
- Nuclear magnetic resonance (NMR) spectroscopy : Track structural changes in the carbonyl group (¹³C NMR signal at ~170–180 ppm) and alkyl chains (¹H NMR δ 0.5–3.0 ppm) .
- Fourier-transform infrared (FTIR) spectroscopy : Monitor peroxide O-O stretching vibrations (~800–900 cm⁻¹) and carbonyl C=O peaks (~1700 cm⁻¹) .
Q. How do protic solvents affect the reaction pathways of acetyl (octadecyloxy)carbonyl peroxide in atmospheric chemistry studies?
- Methodological Answer :
- Conduct ozonolysis experiments in humidified chambers to simulate atmospheric water content. Measure peroxide yields using UV-Vis spectroscopy (λ = 290–320 nm) and compare with anhydrous conditions .
- Use radical scavengers (e.g., 2,4-dimethylpyrrole) to differentiate between hydroxyl radical (•OH) and carbonyl radical (R-C=O•) pathways in aqueous vs. non-aqueous systems .
- Model aerosol-phase reactions by nebulizing peroxide solutions into a flow reactor and analyzing particle hygroscopicity via cloud condensation nuclei (CCN) activation tests .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported aquatic toxicity data for acetyl (octadecyloxy)carbonyl peroxide?
- Methodological Answer :
- Compare test organisms (e.g., Daphnia magna vs. Danio rerio) and exposure durations (acute vs. chronic) across studies. Standardize protocols using OECD Guidelines 202 or 203 .
- Analyze metabolite profiles (e.g., via LC-MS/MS) to identify species-specific detoxification pathways that may explain differential toxicity .
- Validate bioassay results with computational QSAR models (e.g., ECOSAR) to predict toxicity thresholds for untested species .
Methodological Recommendations Table
| Research Aspect | Recommended Techniques | Key Parameters to Monitor |
|---|---|---|
| Thermal Stability | DSC, isothermal calorimetry | Decomposition onset temperature, ΔH |
| Peroxide Concentration | Iodometric titration, HPLC-UV | Peroxide ppm, retention time |
| Atmospheric Reactivity | Flow reactor + CCN analysis | Hygroscopicity, particle size distribution |
| Aquatic Toxicity | OECD-standardized bioassays, LC-MS/MS | LC50, metabolite identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
